4-Acetyl-2-methylpyrimidine
Overview
Description
4-Acetyl-2-methylpyrimidine belongs to the class of organic compounds known as aryl alkyl ketones . It is a burnt and meaty tasting compound .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular formula of 4-Acetyl-2-methylpyrimidine is C7H8ON2 . It has an average mass of 135.163 Da and a monoisotopic mass of 135.068420 Da .
Chemical Reactions Analysis
Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reactions of pyrimidines are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .
Physical And Chemical Properties Analysis
4-Acetyl-2-methylpyrimidine is a colorless liquid with a burnt, meaty aroma . It is slightly soluble in water and soluble in fats . It has a boiling point of 87-89°C at 10 mm Hg . The refractive index is 1.501-1.507 and the specific gravity is 1.096-1.102 .
Scientific Research Applications
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Pharmacological Applications
- Field : Pharmacology
- Application : Diazines, including pyrimidines, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Method : The strategy depends on synthesizing the building blocks starting from the bromobenzoic acid derivative and the sulfonamide . The coupling to pyrimidine moiety was performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .
- Results : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
-
Antimicrobial Activities
- Field : Microbiology
- Application : Pyrimidines have been found to exhibit antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial drugs .
- Method : The antimicrobial activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against various bacterial and fungal strains to determine their inhibitory concentrations .
- Results : Many pyrimidine derivatives have shown significant antimicrobial activities .
-
Anticancer Activities
- Field : Oncology
- Application : Pyrimidines have been found to exhibit anticancer activities . They can inhibit the proliferation of cancer cells and induce apoptosis, making them potential candidates for anticancer drug development .
- Method : The anticancer activity of pyrimidines is usually evaluated using cell proliferation assays or apoptosis assays . The synthesized compounds are tested against various cancer cell lines to determine their inhibitory concentrations .
- Results : Many pyrimidine derivatives have shown significant anticancer activities .
-
Antifungal Activities
- Field : Mycology
- Application : Pyrimidines have been found to exhibit antifungal activities . They can inhibit the growth of various fungi, making them useful in the development of new antifungal drugs .
- Method : The antifungal activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against various fungal strains to determine their inhibitory concentrations .
- Results : Many pyrimidine derivatives have shown significant antifungal activities .
-
Antituberculosis Activities
- Field : Infectious Disease
- Application : Pyrimidines have been found to exhibit antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Method : The antituberculosis activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against Mycobacterium tuberculosis to determine their inhibitory concentrations .
- Results : Many pyrimidine derivatives have shown significant antituberculosis activities .
-
Antitrypanosomal Activities
- Field : Parasitology
- Application : Pyrimidines have been found to exhibit antitrypanosomal activities . They can inhibit the growth of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness .
- Method : The antitrypanosomal activity of pyrimidines is usually evaluated using microplate assays . The synthesized compounds are tested against Trypanosoma brucei rhodesiense to determine their inhibitory concentrations .
- Results : Some of the compounds exhibited quite good antitrypanosomal activity .
-
Anti-Plasmodial Activities
- Field : Parasitology
- Application : Pyrimidines have been found to exhibit antiplasmodial activities . They can inhibit the growth of Plasmodium falciparum NF54, the causative organism of malaria .
- Method : The antiplasmodial activity of pyrimidines is usually evaluated using microplate assays . The synthesized compounds are tested against Plasmodium falciparum NF54 to determine their inhibitory concentrations .
- Results : Some of the compounds showed excellent antiplasmodial activity .
-
Synthesis of Fused Pyrimidines
- Field : Organic Chemistry
- Application : Pyrimidines, including “4-Acetyl-2-methylpyrimidine”, can be used as precursors for the synthesis of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .
- Method : The synthesis of fused pyrimidines involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results : The synthesized fused pyrimidines find widespread use in medicine .
Safety And Hazards
Safety evaluation of certain food additives and contaminants prepared by the sixty-fifth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) includes 4-Acetyl-2-methylpyrimidine . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest .
Future Directions
Pyrimidines and their derivatives have been the focus of many research studies due to their diverse biological potential . They have been used in the development of molecules of biological and pharmaceutical interest . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
1-(2-methylpyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-3-4-8-6(2)9-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADBZWAGUOHTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867368 | |
Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Burnt meaty aroma | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 89.00 °C. @ 10.00 mm Hg | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; Soluble in fats, Soluble (in ethanol) | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.096-1.102 | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Acetyl-2-methylpyrimidine | |
CAS RN |
67860-38-2 | |
Record name | 1-(2-Methyl-4-pyrimidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67860-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067860382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylpyrimidin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETYL-2-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S259JU961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Acetyl-2-methylpyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Current information relating to the chemical composition of both natural and simulated meat flavors is presented, with particular reference to beef flavor. The origin of natural meat …
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